N-methylglutamic acid chemical properties and structure
N-methylglutamic acid chemical properties and structure
An In-depth Technical Guide to N-methylglutamic Acid: Chemical Properties, Structure, and Experimental Protocols
Introduction
N-methyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid, characterized by the presence of a methyl group on the alpha-amino nitrogen.[1][2] This modification confers unique chemical and biological properties, making it a molecule of significant interest to researchers in neuroscience, drug development, and biochemistry. In neuroscience, it is recognized as a potent agonist for glutamate receptors, playing a role in synaptic transmission and neuroplasticity.[3] Its potential applications are being explored for the treatment of neurological disorders.[3] Beyond neuroscience, N-methyl-L-glutamic acid is an intermediate in methane metabolism and is also investigated for its potential use as a flavor enhancer in the food industry.[2][3][4]
This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols for synthesis and analysis, and the known biological signaling pathways of N-methylglutamic acid.
Chemical Properties and Structure
N-methyl-L-glutamic acid is a white to off-white solid.[3] It is soluble in water and exists as a zwitterion in the solid state, with the amino group being protonated.[4][5]
Table 1: Chemical and Physical Properties of N-methyl-L-glutamic Acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [1][2] |
| Synonyms | N-Me-L-Glu-OH, Methyl glutamic acid | [1][3] |
| Molecular Formula | C6H11NO4 | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| CAS Number | 6753-62-4 (L-isomer) | [3] |
| Appearance | White to off-white solid | [3] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | [4] |
| Water Solubility | 51.1 g/L (Predicted) | [4] |
| logP | 0.46 (Predicted) | [4] |
| SMILES | CN--INVALID-LINK--C(=O)O | [1] |
| InChI Key | XLBVNMSMFQMKEY-BYPYZUCNSA-N | [1][2] |
Figure 1: 2D Chemical Structure of N-methyl-L-glutamic acid
Experimental Protocols
Synthesis of N-methyl-L-glutamic Acid
This method utilizes N-methyl-L-amino acid dehydrogenases (NMAADHs) from bacteria such as Pseudomonas putida to catalyze the reductive amination of a keto acid with methylamine.[6]
Materials:
-
Engineered C. glutamicum strain expressing NMAADH
-
Minimal medium for fermentation
-
Methylamine solution
-
Fermentor with pH and dissolved oxygen control
-
HPLC for product quantification
Procedure:
-
Pre-culture: Inoculate a single colony of the engineered C. glutamicum strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.[6]
-
Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C. Ensure aeration and agitation to maintain a dissolved oxygen level above 20%.[6]
-
Induction and Substrate Feeding: Upon reaching a suitable cell density, induce the expression of the NMAADH gene. Begin feeding the culture with a solution of the corresponding keto acid and methylamine.[6]
-
Monitoring: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the production of N-methyl-L-glutamic acid using HPLC.[6]
-
Harvesting and Product Isolation: Once the reaction is complete, harvest the cells by centrifugation. The N-methyl-L-glutamic acid can be isolated from the supernatant and purified using techniques such as ion-exchange chromatography or preparative HPLC.[6]
This method involves the esterification of L-glutamic acid in methanol with sulfuric acid as a catalyst.[7]
Materials:
-
L-glutamic acid
-
Methanol
-
Concentrated Sulfuric Acid (H2SO4)
-
Barium Hydroxide (Ba(OH)2)
-
Barium Chloride (BaCl2) for testing
Procedure:
-
Dissolve L-glutamic acid in methanol, and add an equimolar amount of concentrated H2SO4 to aid dissolution.[7]
-
Add a catalytic amount of concentrated H2SO4 (3-20% of the molar amount of L-glutamic acid).[7]
-
Allow the esterification reaction to proceed for 1 hour at 30°C.[7]
-
Neutralize and remove the catalytic H2SO4 by adding Ba(OH)2.[7]
-
Recover the methanol via distillation. The remaining oily substance contains the product.[7]
-
Dissolve the oily matter in water and add an aqueous solution of Ba(OH)2 to remove any remaining H2SO4. Use BaCl2 to test for the complete removal of sulfate ions.[7]
-
Filter to remove the BaSO4 precipitate and wash the filter cake with water.[7]
-
Concentrate the filtrate under reduced pressure to induce crystallization.[7]
-
Recrystallize the product from the refrigerator at 10°C to -10°C.[7]
-
Filter the crystals, wash with methanol, and dry to obtain the final product.[7]
Purification of N-methyl-L-glutamic Acid
Purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization as described in the chemical synthesis protocol.[6][7]
Analysis of N-methyl-L-glutamic Acid
This sensitive method allows for the determination of N-methylglutamic acid in biological samples.[8][9]
Materials:
-
Biological tissue homogenate
-
N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) as a chiral derivatizing agent[9]
-
0.5 M NaHCO3
-
Acetone
-
HPLC system with a UV detector
-
ODS-Hypersil column
-
Mobile phase: Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile (MeCN) gradient[9]
Procedure:
-
Sample Preparation: Homogenize the biological tissue sample.
-
Derivatization: To the sample, add a solution of FDNP-Val-NH2 in acetone and 0.5 M NaHCO3. This reaction forms diastereomers.[9]
-
HPLC Analysis: Separate the formed diastereomers by HPLC on an ODS-Hypersil column using a TFA/water-TFA/MeCN gradient.[9]
-
Detection: Monitor the elution profile by UV absorption at 340 nm. This method can achieve detection levels as low as 5-10 pmol.[9]
Biological Role and Signaling Pathways
N-methyl-L-glutamic acid is an agonist of glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system.[3] It is also an important intermediate in the metabolism of single-carbon compounds in certain bacteria.[2][10]
N-methylglutamate Pathway in Methylobacterium extorquens DM4
In Methylobacterium extorquens DM4, N-methylglutamic acid is a key intermediate in the utilization of monomethylamine (MMA) as a source of carbon, nitrogen, and energy.[10]
Caption: N-methylglutamate pathway for monomethylamine utilization.
Biosynthesis and Degradation in Methane Metabolism
N-methyl-L-glutamic acid is synthesized from methylamine and glutamic acid and can be demethylated back to glutamic acid.[2][4]
References
- 1. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Showing Compound Methylglutamic acid (FDB007246) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]
